
(4-(8-((3,4-Dichlorobenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(8-((3,4-Dichlorobenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C25H21Cl2N3O3 and its molecular weight is 482.36. The purity is usually 95%.
BenchChem offers high-quality (4-(8-((3,4-Dichlorobenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(8-((3,4-Dichlorobenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activities
A study by Perreault et al. (2017) reported on the design of a Mestranol derivative, RM-581, demonstrating potent and selective in vitro and in vivo activities against breast cancer models. The compound showed twice the metabolic stability of its predecessor and was more selective over normal cells, indicating a promising lead for anticancer therapy (Perreault et al., 2017).
Anti-inflammatory Properties
Research by Smits et al. (2008) identified new H4 receptor ligands with significant anti-inflammatory properties in vivo. The study illustrates the utility of structure-activity relationship (SAR) exploration in developing compounds with potential therapeutic benefits for inflammation-related conditions (Smits et al., 2008).
Corrosion Inhibition
Singaravelu et al. (2022) investigated the corrosion inhibition of mild steel using organic inhibitors, including a compound similar in structure to the one of interest. The study demonstrated the potential of these compounds to significantly increase the inhibition efficiency, indicating their application in protecting industrial materials against corrosion (Singaravelu et al., 2022).
Antimicrobial Activity
Kumar et al. (2021) synthesized Terazosin hydrochloride derivatives, including compounds with structural similarities to the compound of interest. These derivatives exhibited antibacterial activity against various bacteria, suggesting the potential for developing new antimicrobial agents (Kumar et al., 2021).
Chemical Synthesis and Characterization
Murugesan et al. (2021) focused on the synthesis and characterization of a novel compound, detailing its structural elucidation through various spectroscopic techniques. The study provides insights into the chemical properties and potential applications of similar compounds in scientific research (Murugesan et al., 2021).
Propiedades
IUPAC Name |
[4-[8-[(3,4-dichlorophenyl)methoxy]quinolin-2-yl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl2N3O3/c26-19-8-6-17(15-20(19)27)16-33-21-4-1-3-18-7-9-23(28-24(18)21)29-10-12-30(13-11-29)25(31)22-5-2-14-32-22/h1-9,14-15H,10-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCGDYWVLPUHNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3OCC4=CC(=C(C=C4)Cl)Cl)C=C2)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(8-((3,4-Dichlorobenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2820714.png)
![3-[4-(methylsulfanyl)phenyl]-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}propan-1-one](/img/structure/B2820715.png)
![3-methyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2820716.png)

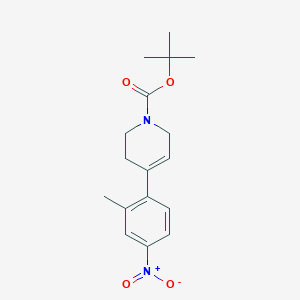
![(3,4-dichlorophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2820721.png)

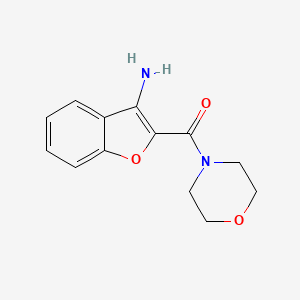

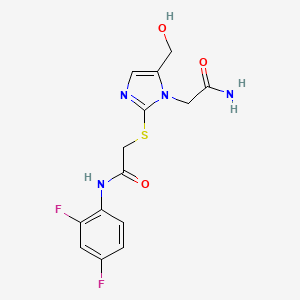
![(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2820727.png)
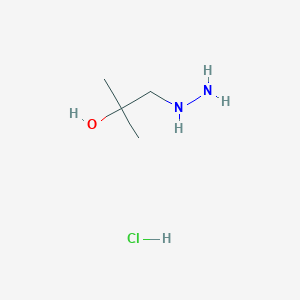
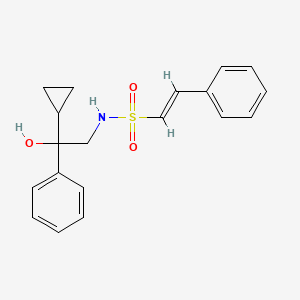
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2820733.png)